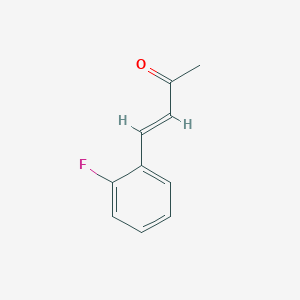

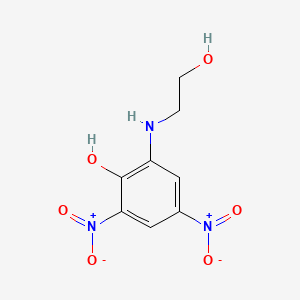

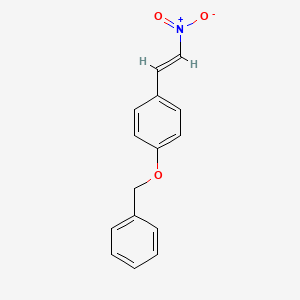

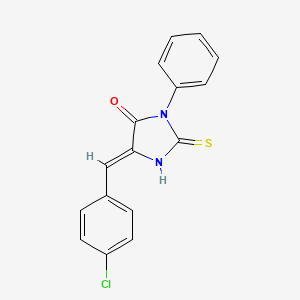

(E)-1-(苯甲氧基)-4-(2-硝基乙烯基)苯

描述

Crystal Structure Analysis

The crystal structure of compounds related to (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene has been studied, revealing interesting conformational details. For instance, in the compound (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, the molecule adopts an E conformation around the N=C bond, which is a common feature in such nitro-substituted benzene derivatives. The intramolecular O—H⋯N hydrogen bond forms an S(6) ring motif, contributing to the stability of the structure. The orientation of the nitrobenzene and benzyloxy rings relative to the central benzene ring is also noteworthy, with angles of 4.34° and 27.66°, respectively, and a dihedral angle of 31.40° between them. In the crystal lattice, molecules are connected via C—H⋯O hydrogen bonds, forming zigzag chains, and further stabilized by π–π interactions, which are significant in determining the packing of the molecules in the crystal .

Synthesis Analysis

Although the provided data does not include direct information on the synthesis of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene, related compounds often involve the formation of double bonds with an E configuration, which is indicative of specific synthetic routes such as aldol condensation or Wittig reactions. The presence of a benzyloxy group suggests a possible protection-deprotection strategy during the synthesis, where the benzyl group may serve to protect a phenolic hydroxyl group .

Chemical Reactions Analysis

The presence of nitro groups in these compounds suggests they are likely to undergo various chemical reactions. Nitro groups are electron-withdrawing, which can make the adjacent vinyl group more susceptible to nucleophilic attack. Additionally, the nitro group itself can participate in reduction reactions, potentially transforming into an amine. The imine group in related compounds can also be a site for nucleophilic addition or can undergo hydrolysis to form a carbonyl and an amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene can be inferred from related compounds. The strong intramolecular hydrogen bonding and π–π interactions suggest a high degree of crystallinity and possibly a high melting point. The nitro and benzyloxy substituents would contribute to the overall polarity of the molecule, affecting its solubility in various solvents. The electron-withdrawing nature of the nitro group would also influence the acidity of any phenolic hydrogens, potentially making them more acidic than in unsubstituted phenols .

Conformational Polymorphism

Related compounds such as (E,E)-N,N'-bis(4-nitrobenzylidene)benzene-1,4-diamine exhibit conformational polymorphism, which is the ability of a compound to adopt different crystal structures. This phenomenon is influenced by factors such as π–π interactions, hydrogen bonding, and the arrangement of molecules in the crystal lattice. The polymorphs can show different physical properties and reactivity, which is an important consideration in the design and application of these materials .

科学研究应用

1. 千足虫的生物防御机制

(E)-1-(苯甲氧基)-4-(2-硝基乙烯基)苯与 E- 和 Z-(2-硝基乙烯基)苯的混合物有关,已知这些混合物是某些千足虫物种中的异种警报素(化学防御物质)。这些化合物在千足虫的生命周期中其比例会发生变化,在每个阶段都具有特定作用,作为抵御捕食者的防御手段 (Kuwahara, Tanabe, & Asano, 2017)。

2. 分子结构和晶体学

这种化合物或密切相关的衍生物因其分子结构和晶体学而受到研究。相关化合物的晶体结构研究提供了对分子构象和相互作用的见解,这对于理解化学性质和在材料科学中的潜在应用至关重要 (Ghichi, Benaouida, Benboudiaf, & Merazig, 2015)。

3. 电子学和分子器件

含有硝胺氧化还原中心的化合物,类似于 (E)-1-(苯甲氧基)-4-(2-硝基乙烯基)苯,已用于分子电子器件中。这些化合物表现出有趣的特性,如负微分电阻和高的开-关峰谷比,这对于开发分子电子元件至关重要 (Chen, Reed, Rawlett, & Tour, 1999)。

4. 复杂有机分子的合成

该化合物在复杂有机分子的合成中发挥作用。例如,其类似物用于反应中以形成对超分子化学和材料科学至关重要的结构,展示了其在合成有机化学中的用途 (Alzate, Hinestroza, & Sierra, 2013)。

5. 环境友好型化学合成

相关化合物是在环境友好的条件下合成的。例如,(E)-1-(苯甲氧基)-4-(2-硝基乙烯基)苯的某些衍生物的合成已经实现,无需使用有害溶剂,为绿色化学倡议做出贡献 [(Bellachioma, Castrica, Fringuelli, Pizzo, & Vaccaro, 2008)](Bellachioma 等,2008)。

安全和危害

“(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene” is classified as a hazardous substance . It has a signal word of “Danger” and is classified as Class 8 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . Its UN number is 1759 .

属性

IUPAC Name |

1-[(E)-2-nitroethenyl]-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-16(18)11-10-13-6-8-15(9-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDHJAWQEZOXGV-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420686 | |

| Record name | (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene | |

CAS RN |

2982-55-0 | |

| Record name | (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-trans-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

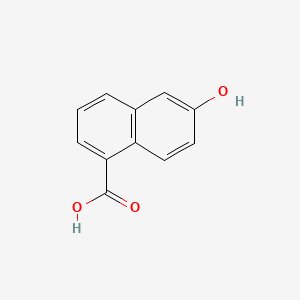

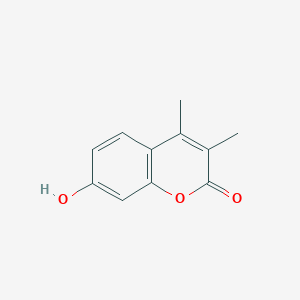

![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)